N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide

Description

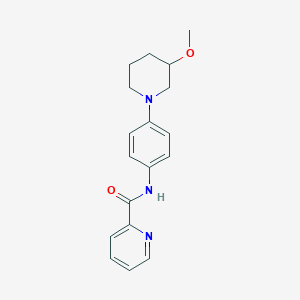

N-(4-(3-Methoxypiperidin-1-yl)phenyl)picolinamide is a picolinamide derivative featuring a methoxypiperidine-substituted phenyl group. The compound’s structure includes a picolinamide core (pyridine-2-carboxamide) linked to a phenyl ring substituted at the para position with a 3-methoxypiperidin-1-yl group. The methoxy group on the piperidine ring may modulate electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-16-5-4-12-21(13-16)15-9-7-14(8-10-15)20-18(22)17-6-2-3-11-19-17/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTFGHNTZPFVHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide involves several steps. One common synthetic route includes the reaction of 4-(3-methoxypiperidin-1-yl)aniline with picolinic acid or its derivatives under specific reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the piperidine ring can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical formula of N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide is , with a molecular weight of 288.38 g/mol. The compound features a piperidine ring, a methoxy group, and an amide functional group, which are critical for its biological interactions.

Synthesis Method:

The synthesis typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with picolinoyl chloride in the presence of a base such as triethylamine. This process allows for efficient formation of the desired amide product through standard purification techniques like column chromatography.

Chemistry

This compound serves as a building block for the synthesis of more complex molecules. Its unique substitution pattern and functional groups enable the development of derivatives with enhanced properties.

Biology

In biological research, this compound has been studied for its potential interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit:

- Analgesic Effects: The compound may modulate pain pathways, potentially influencing opioid receptors.

- Anti-inflammatory Activity: Research indicates it could inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases.

- Anticancer Potential: Some derivatives have shown cytotoxic effects in cancer cell lines, suggesting further exploration in cancer therapy.

Medicine

In medicinal chemistry, this compound is being investigated for therapeutic effects. Its pharmacological properties include:

- Receptor Binding: The piperidine moiety enhances binding affinity to specific receptors involved in neurotransmitter systems related to pain and inflammation.

- Enzyme Inhibition: It may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.

Case Studies

- Analgesic Studies: A study reported that derivatives of this compound exhibited significant analgesic activity in animal models. The mechanism was hypothesized to involve modulation of central pain pathways through opioid receptor interaction.

- Anti-inflammatory Research: Another investigation highlighted the anti-inflammatory properties of this compound in vitro, showing reduced levels of pro-inflammatory cytokines when tested on human cell lines.

- Cancer Therapy Exploration: Recent research evaluated the cytotoxic effects of various derivatives on different cancer cell lines. Results indicated that certain modifications to the core structure enhanced selectivity and potency against specific tumor types.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide with structurally related picolinamide derivatives, focusing on substituent effects, synthetic strategies, and biological implications.

Substituent Position and Type

- N-(3-Methoxyphenyl)picolinamide (): This analog substitutes the phenyl ring with a methoxy group at the meta position. Chloro (Cl) or fluoro (F) substitutions at the para position of the phenyl ring (e.g., compounds 11 and 12 in ) enhance binding affinity for receptors, likely due to improved electronic interactions.

N-(4-(Trifluoromethyl)phenyl)picolinamide ():

A trifluoromethyl (-CF₃) group at the para position enhances lipophilicity and metabolic stability. The target compound’s methoxypiperidine group offers hydrogen-bonding capability (via the ether oxygen), which may improve target engagement compared to the purely hydrophobic -CF₃ group .N-(4-Cyclopropylphenyl)picolinamide derivatives ():

Cyclopropyl groups (e.g., in 4-(4-cyclopropyl-1H-imidazol-1-yl)-N-(3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)phenyl)picolinamide) introduce rigidity and metabolic resistance. The 3-methoxypiperidine substituent in the target compound provides conformational flexibility, which may better accommodate dynamic binding pockets .

Piperidine vs. Adamantane Derivatives ()

Adamantane-containing picolinamides (e.g., N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)picolinamide) exhibit high hydrophobicity and rigid 3D structures, favoring interactions with deep hydrophobic pockets.

Comparative Data Table

Research Implications

The structural versatility of picolinamide derivatives allows fine-tuning for specific therapeutic applications. This compound’s balance of flexibility, polarity, and steric bulk positions it as a promising candidate for CNS-targeted therapies. Future studies should explore its pharmacokinetic profile and compare its binding kinetics with halogenated or adamantane-containing analogs.

Biological Activity

N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring, a phenyl group, and a picolinamide moiety. This structural combination suggests potential interactions with various biological targets, particularly in the context of drug development.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This compound may inhibit enzymes involved in inflammatory pathways and exhibit anticancer properties through its interaction with androgen receptors (AR) and other molecular targets .

Potential Targets

- Androgen Receptors (AR) : The compound has been studied for its ability to degrade AR proteins, which are critical in prostate cancer progression .

- Influenza Virus : Research indicates that derivatives of piperidine compounds can inhibit viral replication, suggesting potential antiviral applications .

Anticancer Activity

This compound has shown promise in preclinical studies targeting cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer types, including non-small cell lung cancer (NSCLC) .

Antiviral Activity

Piperidine derivatives have been evaluated for their antiviral properties against influenza viruses. In vitro studies indicated that certain analogs could significantly reduce viral titers, showcasing their potential as antiviral agents .

Case Studies

- Prostate Cancer : A study highlighted that compounds targeting AR degradation could suppress tumor growth in xenograft models without evident toxicity .

- Influenza Inhibition : Another investigation revealed that specific derivatives exhibited effective inhibition of H1N1 and H5N1 strains at low concentrations, indicating a robust antiviral profile .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound | Structural Features | Biological Activity | EC50 Value |

|---|---|---|---|

| This compound | Picolinamide core + piperidine ring | Antiproliferative | TBD |

| 2-chloro-piperidine | Chlorine substitution on piperidine | Enhanced potency | 0.36 μM |

| Nitro-substituted analogs | Nitro group on phenyl ring | Increased activity | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.